molecular formula C22H44N2O4 B15346452 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- CAS No. 49686-00-2

2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl-

Cat. No.: B15346452
CAS No.: 49686-00-2
M. Wt: 400.6 g/mol
InChI Key: ZYXBWVMDAHODGC-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is a complex organic compound belonging to the class of imidazolidinones This compound features a 2-imidazolidinone core with hydroxyl groups and a hydroxymethyl group attached to the nitrogen atom, as well as an octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- typically involves multiple steps, starting with the formation of the imidazolidinone ring. One common approach is the reaction of an appropriate diamine with a diester or diacid chloride to form the imidazolidinone core. Subsequent functionalization introduces the hydroxyl and hydroxymethyl groups, followed by the attachment of the octadecyl chain through esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce additional hydroxyl groups.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of dihydroxy derivatives.

  • Reduction: Conversion to hydroxylamine derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one

  • N,N'-Dimethylol-4,5-dihydroxyethyleneurea (DMDHEU)

Uniqueness: 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is unique due to its long octadecyl chain, which imparts different physical and chemical properties compared to similar compounds without such a chain

Properties

CAS No.

49686-00-2

Molecular Formula

C22H44N2O4

Molecular Weight

400.6 g/mol

IUPAC Name

4,5-dihydroxy-1-(hydroxymethyl)-3-octadecylimidazolidin-2-one

InChI

InChI=1S/C22H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(26)21(27)24(19-25)22(23)28/h20-21,25-27H,2-19H2,1H3

InChI Key

ZYXBWVMDAHODGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CO)O)O

physical_description

Liquid

Origin of Product

United States

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